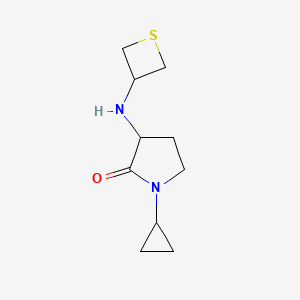
1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a unique structure with a cyclopropyl group, a thietan-3-ylamino substituent, and a pyrrolidin-2-one core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation . This method is versatile and allows for the incorporation of various substituents on the cyclopropane and amine components. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties and potential use in drug development.
Industry: The compound’s functional properties make it valuable in the production of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, leading to variations in their biological activities and properties.
Cyclopropyl-containing compounds: Compounds with cyclopropyl groups exhibit unique reactivity and stability due to the strained nature of the cyclopropane ring.
Thietan-3-ylamino derivatives: These compounds feature the thietan-3-ylamino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-cyclopropyl-3-(thietan-3-ylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2OS/c13-10-9(11-7-5-14-6-7)3-4-12(10)8-1-2-8/h7-9,11H,1-6H2 |
InChI Key |
JNYAMYSWMRTBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(C2=O)NC3CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine](/img/structure/B12978323.png)
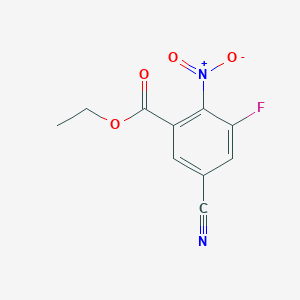

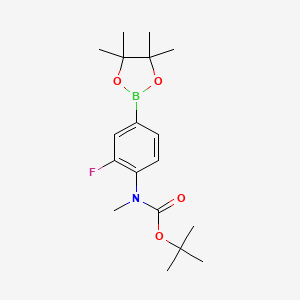
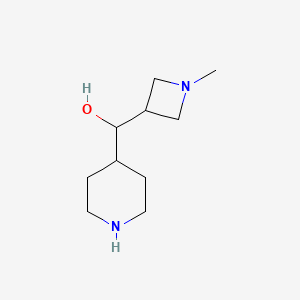


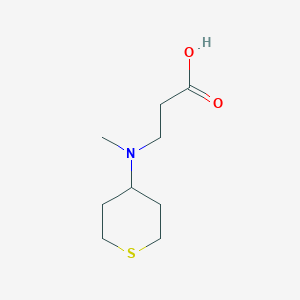
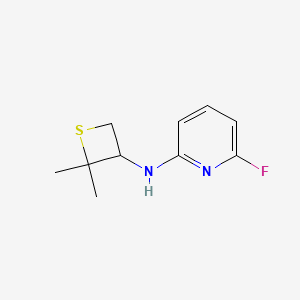
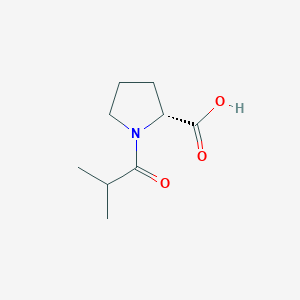
![3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile](/img/structure/B12978381.png)
![6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B12978389.png)

![Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12978405.png)
